molecular formula C25H28FN3O4 B13361127 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B13361127
M. Wt: 453.5 g/mol
InChI Key: CUOYRUFWCXVTMP-UHFFFAOYSA-N
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Description

The compound 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic molecule that features a benzazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving a suitable precursor such as a substituted phenethylamine.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a fluorophenylboronic acid or a fluorophenyl halide.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogenating agents, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions (e.g., Suzuki, Heck) often use palladium catalysts, bases, and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychological disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets within the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)piperazine: This compound shares the piperazine and fluorophenyl moieties but lacks the benzazepine core and additional functional groups.

    3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole: This compound features a different core structure (pyrazole) and additional fluorine atoms.

    4-(3-Fluorophenyl)-piperidine hydrochloride: This compound contains a piperidine ring instead of a piperazine ring and lacks the benzazepine core.

The uniqueness of This compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H28FN3O4

Molecular Weight

453.5 g/mol

IUPAC Name

3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C25H28FN3O4/c1-32-22-15-18-7-9-28(25(31)17-19(18)16-23(22)33-2)10-8-24(30)29-13-11-27(12-14-29)21-5-3-20(26)4-6-21/h3-7,9,15-16H,8,10-14,17H2,1-2H3

InChI Key

CUOYRUFWCXVTMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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